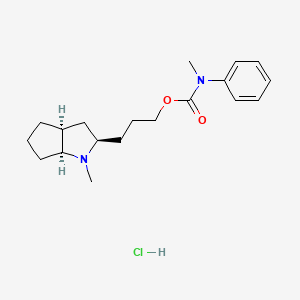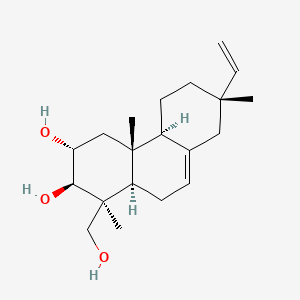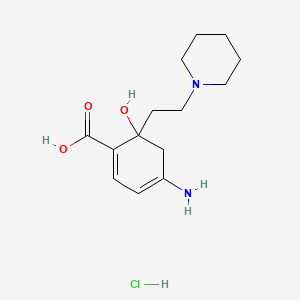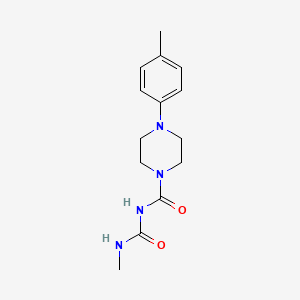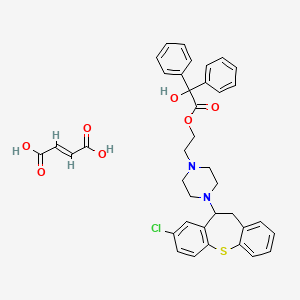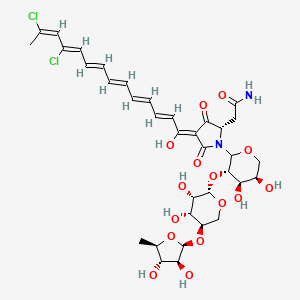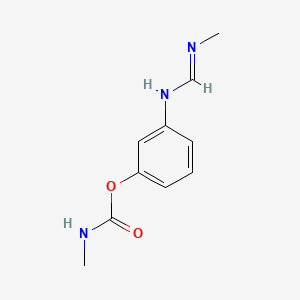
Desmethyl formetanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethyl formetanate is a chemical compound that belongs to the class of formamidine acaricides and carbamate insecticides. It is a derivative of formetanate, which is widely used in agricultural practices to control pests. This compound is known for its potent insecticidal properties and is used in various formulations to protect crops from insect damage.
Métodos De Preparación
The synthesis of desmethyl formetanate involves several steps, starting from the precursor formetanate. The synthetic route typically includes the demethylation of formetanate under specific reaction conditions. Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity of the final product. Detailed information on the exact reaction conditions and industrial methods is limited in publicly available literature.
Análisis De Reacciones Químicas
Desmethyl formetanate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Desmethyl formetanate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of formamidine and carbamate insecticides.
Medicine: While not directly used in medicine, studies on this compound contribute to the broader understanding of insecticide toxicity and safety.
Industry: It is used in the development of new insecticidal formulations and in the study of pesticide residues in agricultural products.
Mecanismo De Acción
Desmethyl formetanate exerts its insecticidal effects by interfering with the nervous system of insects. It acts by permitting constant impulse transmission at synapses, leading to convulsions and eventual death of the insect. The molecular targets include acetylcholinesterase enzymes, which are crucial for the proper functioning of the nervous system. By inhibiting these enzymes, this compound disrupts nerve signal transmission, causing paralysis and death in insects .
Comparación Con Compuestos Similares
Desmethyl formetanate is similar to other formamidine acaricides and carbamate insecticides, such as:
Formetanate: The parent compound, which has a similar mechanism of action but includes an additional methyl group.
Carbaryl: Another carbamate insecticide with a similar mode of action but different chemical structure.
Amitraz: A formamidine acaricide with similar insecticidal properties but different applications.
This compound is unique in its specific structural modifications, which may result in different reactivity and environmental behavior compared to its analogs .
Propiedades
Número CAS |
25636-15-1 |
|---|---|
Fórmula molecular |
C10H13N3O2 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
[3-(methyliminomethylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C10H13N3O2/c1-11-7-13-8-4-3-5-9(6-8)15-10(14)12-2/h3-7H,1-2H3,(H,11,13)(H,12,14) |
Clave InChI |
RSSOGDRSJPAJOI-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=CC=CC(=C1)NC=NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




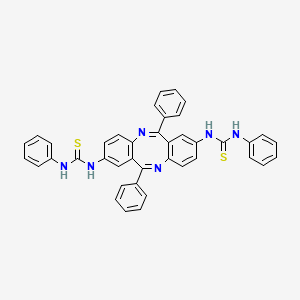
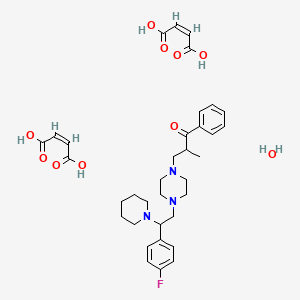
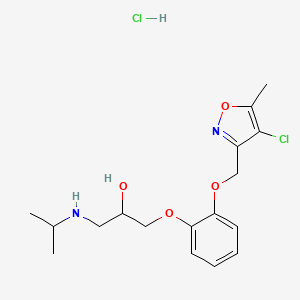
![(E)-but-2-enedioic acid;5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15191669.png)

